trans-Styrylacetic acid

Übersicht

Beschreibung

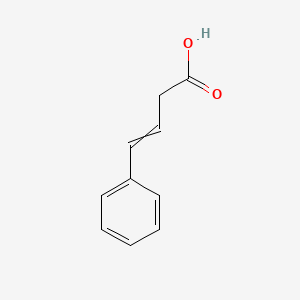

trans-Styrylacetic acid: , also known as 4-Phenyl-3-butenoic acid, is an organic compound with the molecular formula C10H10O2. It is characterized by a phenyl group attached to a butenoic acid moiety. This compound is known for its crystalline powder or needle-like appearance, which can range from white to yellow-brown in color .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: trans-Styrylacetic acid can be synthesized through various methods. One common synthetic route involves the condensation of benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include heating the mixture to facilitate the condensation and subsequent decarboxylation .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .

Analyse Chemischer Reaktionen

Catalytic Carboxylation with CO₂

trans-Styrylacetic acid participates in cobalt-catalyzed carboxylation reactions with CO₂, forming γ,δ-unsaturated carboxylic acids. Key findings include:

| Reaction Conditions | Catalyst System | Products | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Allylarene (15 examples) | Co(acac)₂/Xantphos/AlMe₃/CsF | Linear trans-styrylacetic acids (9 ) | 41–84% | 100% regioselectivity |

| 1,4-Diene derivatives | Same as above | Hexa-3,5-dienoic acids | 24–78% | Not reported |

-

Mechanism : Transmetallation between carboxylated-Co complex (15 ) and AlMe₃ regenerates the catalyst (LnCo(I)Me) and produces R-COOAlMe₂, which hydrolyzes to the acid .

-

Deuterium Labeling : Confirmed α-hydrogen migration in cyclic product formation via deuterium experiments .

Asymmetric Epoxidation and Lactonization

Shi epoxidation of this compound enables stereoselective synthesis of tetrahydrofuranones:

| Substrate | Conditions | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| This compound (4 ) | Shi catalyst (3 ), Oxone, pH 9.3 buffer | (4R,5S)-4-Hydroxy-5-phenyl-tetrahydrofuran-2-one (5 ) | 44% | 90% |

-

Application : Key intermediate in cryptophycin-39 synthesis .

-

Mechanistic Insight : Epoxide formation followed by in situ lactonization under basic conditions .

Palladium-Catalyzed α-Arylation

Pd-mediated coupling with aryl halides yields diaryl acetic acid derivatives:

| Aryl Halide | Conditions | Product | Yield (%) | Selectivity |

|---|---|---|---|---|

| 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂, XPhos, Cs₂CO₃, toluene | Diaryl acetic acid (3aa ) | 93% | Regioselective |

| 4-Bromoanisole | Same as above | 3ab | 87% | E/Z mixture |

-

Scope : Tolerates electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -CF₃) groups .

-

Styryl Acetic Acid Reactivity : Arylation occurs at the α-position, followed by double-bond isomerization to 4ap (70% yield), a precursor to Amitriptyline analogs .

Oxidative Functionalization

Iron-catalyzed oxidation yields 4-phenyl-but-3-enoic acid:

| Reagents | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Fe(III)(TPFPP)Cl, PhIO | CH₂Cl₂ | 4-Phenyl-but-3-enoic acid | 31.8% |

Biological Activity Modulation

This compound derivatives influence tumorigenic pathways:

| Compound | Target Pathway | Effect | Cell Line |

|---|---|---|---|

| PBA (analog) | p38 MAPK/JNK | Inhibits phosphorylation | WB ras1 (tumorigenic) |

| Vorinostat (SAHA) | HDAC/p38 MAPK | Similar inhibition | H2009 (lung carcinoma) |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

trans-Styrylacetic acid serves as a crucial building block for synthesizing various organic compounds. Its double bond structure allows it to participate in numerous chemical reactions, including:

- Aldol Reactions : Used to form larger carbon frameworks.

- Michael Additions : Acts as a nucleophile in conjugate additions.

Biochemical Applications

The compound has been identified as a mechanism-based inhibitor of peptidylglycine α-hydroxylating monooxygenase, which plays a role in peptide hormone biosynthesis. It is also part of the phenylacetyl-CoA catabolon, contributing to biotechnological applications involving microbial degradation pathways.

Table 1: Biochemical Applications of this compound

| Application Area | Description |

|---|---|

| Enzyme Inhibition | Inhibitor of peptidylglycine α-hydroxylating monooxygenase |

| Microbial Degradation | Involved in the degradation of styrene by microorganisms |

| Biotechnological Processes | Part of phenylacetyl-CoA catabolon for various transformations |

Cancer Research

Recent studies have highlighted the potential anti-cancer properties of this compound. It has shown selective modulation of signaling pathways involved in tumorigenesis, particularly affecting p38 MAPK and JNK pathways.

Case Study: Effects on Tumorigenic Cells

Research indicates that this compound can inhibit the growth of tumorigenic cells while exhibiting reduced effects on non-tumorigenic cells, suggesting its potential as a therapeutic agent.

Table 2: Comparative Effects on Cell Lines

| Treatment | Tumorigenic Cell Line (H2009) | Non-Tumorigenic Cell Line (HBE) |

|---|---|---|

| This compound | Significant growth inhibition | No significant effect |

| Vorinostat | Significant growth inhibition | Significant growth inhibition |

Environmental Applications

In environmental microbiology, this compound plays a role in the biodegradation of styrene, a common pollutant. Various microorganisms can metabolize styrene under aerobic and anaerobic conditions, leading to the transformation of this compound into less harmful compounds.

Wirkmechanismus

The mechanism by which trans-Styrylacetic acid exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of peptidylglycine α-hydroxylating monooxygenase, it binds to the active site of the enzyme, preventing the hydroxylation of peptidylglycine substrates. This inhibition disrupts the biosynthesis of peptide hormones, affecting various physiological processes .

Vergleich Mit ähnlichen Verbindungen

- Phenylacetic acid

- Cinnamic acid

- 3-Phenylpropionic acid

Comparison: trans-Styrylacetic acid is unique due to its specific structure, which includes a phenyl group attached to a butenoic acid moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds like phenylacetic acid and cinnamic acid. For example, the presence of the double bond in this compound allows for additional reactivity, such as electrophilic addition reactions, which are not possible with phenylacetic acid .

Biologische Aktivität

Trans-styrylacetic acid, also known as 4-phenyl-3-butenoic acid, is an organic compound with significant biological activity, particularly in cancer research and enzyme inhibition. This article provides a detailed overview of its biochemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10O2

- Molecular Weight : 162.19 g/mol

- Density : 1.145 g/cm³

- Boiling Point : 302 °C at 760 mmHg

- Melting Point : 82-88 °C

This compound primarily functions as a mechanism-based inhibitor of the enzyme peptidylglycine α-hydroxylating monooxygenase (PAM) . This enzyme is crucial for the amidation of bioactive peptides, which enhances their biological activity. By inhibiting PAM, this compound can affect the biosynthesis of various peptide hormones and neuropeptides, potentially altering physiological responses in organisms .

Cancer Research

This compound has been investigated for its potential anti-cancer properties. A study comparing its effects with those of vorinostat (a known histone deacetylase inhibitor) demonstrated that both compounds significantly inhibited the growth of tumorigenic cell lines while sparing non-tumorigenic cells. Specifically, this compound showed selective growth inhibition in H2009 human lung carcinoma cells compared to normal human bronchial epithelial cells .

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| This compound | H2009 (Carcinoma) | 22% |

| Vorinostat | H2009 (Carcinoma) | 26% |

| This compound | WB-neo 3 (Non-Tumorigenic) | Not Significant (p = 0.2416) |

| Vorinostat | WB-neo 3 (Non-Tumorigenic) | Significant Decrease |

This selectivity suggests that this compound may have a favorable safety profile for therapeutic applications in cancer treatment.

Enzyme Inhibition

In addition to its anti-cancer effects, this compound's role as a PAM inhibitor highlights its potential in modulating peptide hormone levels. The inhibition of PAM can lead to altered signaling pathways related to growth and apoptosis in cancer cells .

Case Studies and Research Findings

- Comparative Study on Cell Signaling :

-

Metabolic Pathways :

- This compound is involved in the phenylacetyl-CoA catabolon, indicating its broader biotechnological applications beyond cancer research. This metabolic pathway encompasses various transformations leading to phenylacetyl-CoA, which is significant in microbial degradation processes .

-

Structural Similarity to Other Compounds :

- The compound shares structural similarities with phenylbutyric acid, suggesting it may possess similar pharmacological properties, including anti-cancer effects. This structural relationship warrants further investigation into its therapeutic potential .

Eigenschaften

IUPAC Name |

(E)-4-phenylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCXFXNEYIHJST-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959161 | |

| Record name | trans-Styrylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1914-58-5, 2243-53-0 | |

| Record name | (3E)-4-Phenyl-3-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1914-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Styrylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-3-butenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Butenoic acid, 4-phenyl-, (3E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTENOIC ACID, 4-PHENYL-, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34WSP69ABK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the photoluminescent properties of hybrid materials incorporating trans-styrylacetic acid?

A: Research indicates that hybrid materials synthesized using this compound exhibit favorable photoluminescent properties, specifically demonstrating long luminescence lifetimes and high quantum efficiencies. [] This suggests potential applications in areas like optoelectronics and sensing technologies.

Q2: Can this compound be used as a precursor in the synthesis of more complex molecules?

A: Yes, this compound serves as a starting material for synthesizing other valuable compounds. For instance, it can react with aqueous potassium hydrogen sulfate (KHSO5) to yield trans-3-hydroxy-4-phenylbutyrolactone. [, ] This lactone structure is found in various natural products and pharmaceuticals, highlighting the synthetic utility of this compound.

Q3: How is this compound involved in biological systems?

A: this compound is a component of the phenylacetyl-CoA catabolon, a complex metabolic unit. [] Within this system, various structurally related compounds, including this compound, are catabolized into phenylacetyl-CoA, a common intermediate that feeds into central metabolic pathways. This highlights the role of this compound in the breakdown and utilization of specific molecules within biological systems.

Q4: What are the potential applications of hybrid materials containing this compound in material science?

A: The research highlights the use of this compound in constructing hybrid materials through radical addition polymerization with other monomers like vinyltrimethoxysilane. [] These hybrid materials, often incorporating rare earth elements, are characterized using techniques like NMR, FTIR, XRD, and SEM. The unique properties of these hybrids, combined with their tunable compositions, make them promising candidates for applications in areas like catalysis, sensing, and advanced material design.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.